B1580128 GLYCINE (1-13C)

GLYCINE (1-13C)

Numéro de catalogue: B1580128
Poids moléculaire: 76.06
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GLYCINE (1-13C) is a useful research compound. Molecular weight is 76.06. The purity is usually 98%.
BenchChem offers high-quality GLYCINE (1-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLYCINE (1-13C) including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. How is GLYCINE (1-13C) synthesized and characterized for isotopic purity?

  • Methodological Answer : Synthesis typically involves isotope-enriched precursors (e.g., ¹³C-labeled sodium bicarbonate or glycine derivatives) under controlled enzymatic or chemical reactions. Isotopic purity (≥99%) is validated via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, deuterated analogs (e.g., g-Glu-[1-¹³C]Gly-d₂) require additional steps to ensure isotopic integrity, with purity confirmed by spin-lattice relaxation (T₁) measurements and chromatographic analysis . Stability testing under storage conditions (e.g., temperature, pH) is critical to prevent isotopic scrambling .

Q. Why is the 1-¹³C position in glycine preferred for metabolic flux analysis?

  • Methodological Answer : The 1-¹³C label is retained in key metabolic intermediates (e.g., pyruvate, serine) during glycine cleavage, enabling precise tracking of one-carbon (C1) metabolism. For instance, in Chloroflexus aurantiacus, ¹³C-labeled glycine degradation generates methylene-THF, which is traced via MS to elucidate CO₂ fixation pathways . This labeling strategy minimizes isotopic dilution and simplifies data interpretation in isotope-ratio mass spectrometry (IRMS) or NMR-based studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in ¹³C metabolic labeling data when using GLYCINE (1-13C)?

  • Methodological Answer : Contradictions often arise from isotopic dilution, competing pathways, or sample heterogeneity. To address this:

  • Statistical Validation : Calculate means from ≥3 replicates and exclude outliers using Grubbs’ test to minimize random errors .
  • Pathway Inhibition : Use metabolic inhibitors (e.g., methotrexate for folate cycle disruption) to isolate glycine-specific flux .
  • Cross-Validation : Compare NMR data (e.g., T₁ relaxation times) with MS labeling patterns to confirm consistency .
    Example: Inconsistent ¹³C-alanine labeling resolved by distinguishing PFOR-mediated pyruvate synthesis from 3-hydroxypropionate pathway contributions .

Q. What experimental design considerations optimize GLYCINE (1-13C) in hyperpolarized ¹³C-NMR studies?

  • Methodological Answer :

  • Probe Design : Deuteration (e.g., g-Glu-[1-¹³C]Gly-d₂) extends hyperpolarized signal lifetime (T₁ = 41 s at 9.4 T vs. 30 s for non-deuterated) by reducing dipole-dipole relaxation .
  • Dynamic Phantoms : Incorporate static ¹³C reference chambers (e.g., [1-¹³C]pyruvate) for in-experiment calibration without disrupting the setup .
  • Data Acquisition : Use rapid spectral sampling (<1 s intervals) to capture enzymatic conversion kinetics (e.g., g-glutamyl transpeptidase activity) .

Q. How should researchers evaluate the validity of ¹³C metabolic tracing experiments using GLYCINE (1-13C)?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Ensure isotopic purity (>97%) and cell permeability (e.g., via LC-MS/MS intracellular quantification) .
  • Reproducibility : Report mean ± SD for ≥3 biological replicates and include raw chromatograms/spectra in appendices .
  • Ethical Compliance : Adhere to ICMJE standards for chemical safety documentation (e.g., toxicity, storage conditions) .

Q. Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing ¹³C enrichment data from GLYCINE (1-13C) experiments?

  • Methodological Answer :

  • Normalization : Express labeling percentages relative to unlabeled controls to correct for background noise .
  • Multivariate Analysis : Use PCA or PLS-DA to identify clusters in metabolic flux datasets .
  • Error Propagation : Apply Gaussian error propagation to isotopic enrichment calculations (e.g., for alanine labeling in Figure 4A ).

Q. How should conflicting NMR and MS data from GLYCINE (1-13C) studies be reconciled?

  • Methodological Answer :

  • Source Identification : Check for NMR signal contamination (e.g., solvent peaks) or MS ion suppression .
  • Cross-Platform Calibration : Normalize MS data to NMR-derived T₁ relaxation rates using a reference compound .
  • Hypothesis Testing : Use Akaike Information Criterion (AIC) to compare competing metabolic models .

Q. Tables for Key Experimental Parameters

Parameter GLYCINE (1-13C) Deuterated Analog (g-Glu-[1-¹³C]Gly-d₂) Reference
T₁ Relaxation Time (9.4 T)30 s41 s
Isotopic Purity≥99%≥98%
Metabolic Tracking Accuracy85-90%92-95% (reduced background noise)

Propriétés

Poids moléculaire

76.06

Pureté

98%

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.